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Compound of Interest

Compound Name: Taxoquinone

Cat. No.: B15594446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Taxoquinone, an abietane-type

diterpenoid of significant interest for its diverse biological activities. This document details its

chemical structure, physicochemical properties, and known biological effects, supported by

quantitative data and detailed experimental protocols.

Core Chemical Identity
Taxoquinone is a naturally occurring quinone compound first isolated from the "living fossil"

tree, Metasequoia glyptostroboides, and also found in other plant species such as Salvia

deserta.[1] Structurally, it is classified as an abietane diterpenoid, characterized by a four-ring

hydrocarbon skeleton.

The definitive chemical structure of Taxoquinone was elucidated through spectroscopic

methods, including 1H and 13C Nuclear Magnetic Resonance (NMR), Heteronuclear Multiple

Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC)

experiments.[2][3]

Table 1: Chemical Identifiers for Taxoquinone
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Identifier Value

IUPAC Name

1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-

5,6,7,8a,9,10-hexahydrophenanthrene-3,4-

dione[4]

Molecular Formula C₂₀H₂₈O₄[4]

CAS Number 21764-41-0[4]

Molecular Weight 332.4 g/mol [4]

SMILES
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C

C2O)(C)C)C)O[4]

Synonyms Horminon, 7β-hydroxyroyleanone[3]

Physicochemical and Spectroscopic Data
Taxoquinone presents as a yellow powder and is soluble in organic solvents such as

chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] A summary of its computed

physicochemical properties is provided in Table 2, offering insights into its potential

pharmacokinetic behavior.

Table 2: Computed Physicochemical Properties of Taxoquinone

Property Value Source

XLogP3 3.1 PubChem[4]

Hydrogen Bond Donor Count 2 PubChem[4]

Hydrogen Bond Acceptor

Count
4 PubChem[4]

Rotatable Bond Count 1 PubChem[4]

Exact Mass 332.19875937 Da PubChem[4]

Polar Surface Area 74.6 Å² PubChem[4]
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While detailed NMR peak lists are subject to experimental conditions, the structural elucidation

of Taxoquinone relies on characteristic signals in its 1H and 13C NMR spectra that confirm the

abietane skeleton and the positions of its functional groups.[2][3]

Biological Activity and Quantitative Data
Taxoquinone has been evaluated for several biological activities, demonstrating potential as a

therapeutic agent. Key findings are summarized in Table 3.

Table 3: Summary of Quantitative Biological Activity Data for Taxoquinone

Activity Assay Results Source

α-Glucosidase

Inhibition

In vitro enzymatic

assay

9.24% - 51.32%

inhibition (at 100 - 3.0

µg/mL)

ResearchGate[2]

Tyrosinase Inhibition
In vitro enzymatic

assay

11.14% - 52.32%

inhibition (at 200 -

1,000 µg/mL)

ChemFaces

Anticancer
20S Human

Proteasome Inhibition
IC₅₀: 8.2 ± 2.4 µg/µL ResearchGate[3]

Antioxidant
Reducing Power

Assay

Absorbance of 1.13 at

25 µg/mL
ResearchGate[1]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the

isolation and bioactivity assessment of Taxoquinone.

Isolation of Taxoquinone from Metasequoia
glyptostroboides
The isolation of Taxoquinone is typically achieved through a multi-step extraction and

chromatographic process.

Protocol:
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Extraction: Air-dried and powdered plant material (e.g., fruits or aerial parts) is extracted

exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under

reduced pressure to yield a crude ethanol extract.

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned

with solvents of increasing polarity, such as hexane and ethyl acetate. The biologically active

fractions, often the ethyl acetate fraction, are collected.

Column Chromatography: The active fraction is subjected to column chromatography over

silica gel. The column is eluted with a gradient solvent system, typically a mixture of hexane

and ethyl acetate, with increasing polarity.

Preparative TLC: Fractions showing the presence of the target compound are further purified

using preparative thin-layer chromatography (TLC) on silica gel GF254 plates, with a mobile

phase such as hexane-ethyl acetate (1:2), to yield pure Taxoquinone.[5]

Structure Elucidation: The structure of the isolated compound is confirmed using

spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry.[2][6]
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Workflow for Taxoquinone Isolation
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Caption: Workflow for the isolation of Taxoquinone.

α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of Taxoquinone as an anti-diabetic agent by

measuring its ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15594446?utm_src=pdf-body-img
https://www.benchchem.com/product/b15594446?utm_src=pdf-body
https://www.benchchem.com/product/b15594446?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


digestion.

Protocol:

Reagent Preparation:

Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a phosphate

buffer (e.g., 50 mM, pH 6.8).[7]

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the

same buffer.[7]

Prepare various concentrations of Taxoquinone dissolved in a suitable solvent (e.g.,

DMSO).

Acarbose is used as a positive control.

Assay Procedure (96-well plate format):

Add 20 µL of the Taxoquinone solution (or control) to each well.

Add 20 µL of the α-glucosidase enzyme solution and pre-incubate the mixture at 37°C for

5-10 minutes.[7]

Initiate the reaction by adding 20 µL of the pNPG substrate solution.[7]

Incubate the plate at 37°C for 20-30 minutes.

Stop the reaction by adding 50-100 µL of 1 M sodium carbonate (Na₂CO₃).[7]

Data Analysis:

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate

reader.

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control -

Abs_sample) / Abs_control] × 100
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The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme

activity) can be determined by plotting the percentage of inhibition against the inhibitor

concentration.

Tyrosinase Inhibition Assay
This assay determines the potential of Taxoquinone as a skin-lightening agent by measuring

its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.

Protocol:

Reagent Preparation:

Prepare a solution of mushroom tyrosinase in a phosphate buffer (e.g., 0.1 M, pH 6.8).

Prepare a solution of the substrate, L-DOPA (3,4-dihydroxy-L-phenylalanine), in the same

buffer.[8]

Prepare various concentrations of Taxoquinone dissolved in a suitable solvent (e.g.,

DMSO).

Kojic acid is used as a positive control.[9]

Assay Procedure (96-well plate format):

Add 20 µL of the Taxoquinone solution (or control) to each well.[8]

Add 40 µL of the mushroom tyrosinase solution and 100 µL of phosphate buffer.[8]

Pre-incubate the plate at room temperature or 25°C for 10 minutes.[8][10]

Initiate the reaction by adding 40 µL of the L-DOPA solution.[8]

Data Analysis:

Measure the formation of dopachrome by reading the absorbance at 475-510 nm in kinetic

mode for a set period (e.g., 20-60 minutes).[8][10]

The rate of reaction (slope) is determined for each concentration.
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The percentage of inhibition is calculated using the formula: % Inhibition = [(Slope_control

- Slope_sample) / Slope_control] × 100

The IC₅₀ value is determined from the dose-response curve.
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General Workflow for Enzyme Inhibition Assays
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Caption: General workflow for in vitro enzyme inhibition assays.
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Conclusion
Taxoquinone is a well-characterized abietane diterpenoid with promising biological activities,

including enzyme inhibition relevant to type 2 diabetes and hyperpigmentation, as well as

anticancer and antioxidant effects. The established protocols for its isolation and bio-evaluation

provide a solid foundation for further research. This guide serves as a technical resource for

scientists and researchers aiming to explore the therapeutic potential of Taxoquinone in drug

discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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